![molecular formula C12H7N3O3 B597033 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253791-15-9](/img/structure/B597033.png)

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

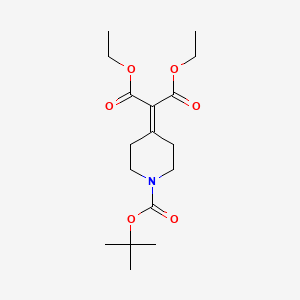

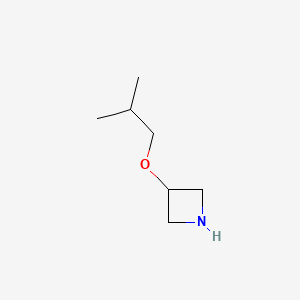

“7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, also known as PPO, is a heterocyclic compound. It has a molecular formula of C12H7N3O3 and a molecular weight of 241.206 .

Synthesis Analysis

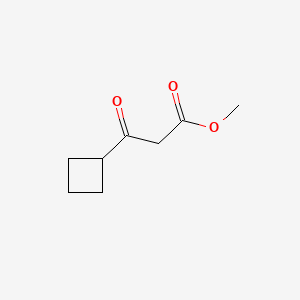

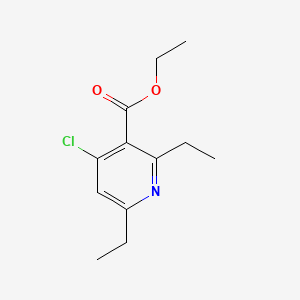

Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .

Molecular Structure Analysis

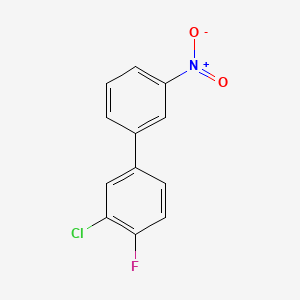

The molecular structure of “this compound” consists of a pyrimido[4,5-d][1,3]oxazine ring attached to a phenyl group .

作用機序

Target of Action

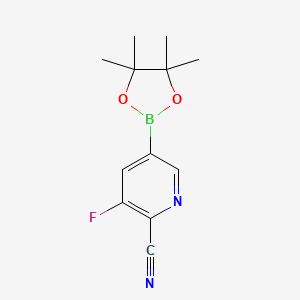

The primary targets of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione are mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) . These enzymes play a crucial role in the citric acid cycle, a central component of cellular metabolism .

Mode of Action

This compound acts as a covalent inhibitor that selectively inhibits mutant IDH1 and IDH2 . The compound binds to these enzymes and prevents them from catalyzing the conversion of isocitrate to α-ketoglutarate .

Biochemical Pathways

The inhibition of mutant IDH1 and IDH2 affects the citric acid cycle . This disruption leads to a neomorphic conversion of α-ketoglutarate (αKG) to 2-hydroxyglutarate (2HG) . As a result, cancer cells harboring these mutant forms of IDH1 or IDH2 produce substantially higher concentrations of 2HG .

Result of Action

The primary result of the action of this compound is the inhibition of mutant IDH1 and IDH2 . This inhibition disrupts the citric acid cycle and leads to an increase in the production of 2HG in cancer cells . The elevated levels of 2HG could potentially interfere with various cellular processes, contributing to the pathogenesis of cancer .

特性

IUPAC Name |

7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c16-11-8-6-13-9(7-4-2-1-3-5-7)14-10(8)15-12(17)18-11/h1-6H,(H,13,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMSPJVWAYRSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C(=N2)NC(=O)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)

![3-Iodoimidazo[1,2-a]pyrazine](/img/structure/B596966.png)

![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)